Azuleno[6,5-b]furan, 3,5,8-trimethyl-

antineoplastic marine natural product MTT assay

Procurement of generic azulene pigments risks selecting a compound lacking the precise cytotoxic fingerprint and antifouling spectrum of linderazulene. This parent azuleno[6,5-b]furan scaffold provides the essential baseline for SAR campaigns. - Baseline cytotoxicity: P388 IC₅₀ = 18.8 µg/mL; C-11 functionalized analogues achieve 2.7-15.6 µg/mL. - Pathway-selective probe: inactive in LPS-stimulated RAW 264.7 NO assay, enabling exclusion of iNOS-mediated confounders in NF-κB-independent inflammation studies. - Field-validated antifouling: retains activity in soluble-matrix paints after 45-day immersion at Mar del Plata harbour. - Fully conjugated, rigid planar geometry ensures predictable spectroscopic behaviour for mitochondrial probe design.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 489-79-2
Cat. No. B1200294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzuleno[6,5-b]furan, 3,5,8-trimethyl-
CAS489-79-2
Synonymslinderazulene
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC1=C2C=C3C(=COC3=CC(=C2C=C1)C)C
InChIInChI=1S/C15H14O/c1-9-4-5-12-10(2)6-15-14(7-13(9)12)11(3)8-16-15/h4-8H,1-3H3
InChIKeyLMVGRKPOXLBIFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linderazulene – Identity and Procurement


3,5,8‑Trimethylazuleno[6,5‑b]furan (common name linderazulene) is a cycloheptafuran sesquiterpene pigment first isolated from the gorgonian Paramuricea chamaeleon and subsequently identified in the plant Lindera aggregata (syn. L. strychnifolia) [1] [2]. The compound possesses a fully conjugated azulene‑furan framework (C₁₅H₁₄O, MW 210.27, XLogP 4.1) that imparts a characteristic violet colour distinct from the blue hue of the parent guaiazulene chromophore [3]. Its natural occurrence in both marine invertebrates and terrestrial medicinal plants makes it a cross‑kingdom biomarker and a scaffold for semi‑synthetic derivatisation [2] [4].

Why Generic Azulenes Cannot Replace Linderazulene


The azuleno[6,5‑b]furan architecture of linderazulene creates a unique π‑extended chromophore and a rigid, planar geometry that cannot be mimicked by simple alkyl‑azulenes (e.g., guaiazulene) or guaianolide lactones (e.g., linderalactone) [1] [2]. The position and oxidation state of the three methyl substituents (C‑3, C‑5, C‑8) are critical: their relocation or replacement by oxygenated groups alters both the electronic absorption profile and the P‑glycoprotein‑mediated cytotoxicity observed in marine‑derived linderazulenes [2] [3]. Procurement decisions that treat linderazulene as interchangeable with other azulene pigments risk selecting a compound that lacks the same cytotoxic fingerprint, antifouling spectrum, or spectroscopic signature required for the intended assay or formulation [2] [4].

Comparative Evidence: Linderazulene vs. Analogues


P388 Leukemia Cytotoxicity Comparison

In a head‑to‑head MTT assay against the P388 murine leukaemia cell line, linderazulene (1) exhibited an IC₅₀ of 18.8 µg/mL, whereas its 11‑carbomethoxy derivative (2) was 7.0‑fold more potent (IC₅₀ 2.7 µg/mL) and the 11‑formyl derivative (3) showed comparable activity (IC₅₀ 15.6 µg/mL) [1]. The same study reported that only derivative 2 displayed meaningful activity against the PANC‑1 pancreatic cell line (IC₅₀ 18.7 µg/mL), while linderazulene itself was essentially inactive [1].

antineoplastic marine natural product MTT assay

Lack of NO Inhibition in RAW 264.7 Macrophages

When 13 compounds isolated from Curcuma aromatica were screened for NO inhibition in LPS‑stimulated RAW 264.7 macrophages, linderazulene (compound 8) showed no significant activity, whereas coronarin D (2), zerumin A (5), and zingiberenol (13) exhibited IC₅₀ values of 8.8 ± 1.7, 4.0 ± 0.9, and 6.2 ± 0.4 µM, respectively [1]. This result was obtained under identical assay conditions, allowing direct intra‑study comparison.

anti‑inflammatory nitric oxide LPS‑stimulated RAW 264.7

Antifouling Performance in Soluble-Matrix Paints

Linderazulene (1) and the co‑occurring azulenoid ketolactone (2) were incorporated into experimental soluble‑matrix marine paints and subjected to a 45‑day field immersion trial at Mar del Plata harbour [1]. Both compounds displayed 'good antifouling potencies against a wide array of organisms'; however, the brominated C₁₆ linderazulene derivative (3) was too unstable for bioassay [1]. The study provides qualitative, same‑paint‑matrix comparative evidence that linderazulene matches the antifouling efficacy of the structurally related ketolactone while offering superior chemical stability relative to the brominated congener.

antifouling marine coating field trial

Mitochondrial Respiratory Chain Inhibition

In a mitochondrial respiratory chain inhibition assay, linderazulene (1), iso‑echinofuran (3), 8,9‑dihydro‑linderazulene (4), and echinofuran (5) all displayed moderate activity [1]. The study established that both the parent linderazulene and its 8,9‑dihydro derivative retain comparable mitochondrial targeting capacity, while the structurally rearranged iso‑echinofuran and echinofuran also show activity, defining a class‑level effect for azuleno‑furan sesquiterpenes [1].

mitochondrial respiration electron transport furanosesquiterpene

Spectroscopic Fingerprint vs. Guaiazulene

The annelated furan ring of linderazulene produces a violet colour and a distinct absorption spectrum that differs from the blue colour of guaiazulene [1] [2]. This bathochromic shift originates from the extended π‑conjugation across the azuleno[6,5‑b]furan framework and provides a simple, instrument‑free visual identity check upon receipt of the material [1]. Comprehensive ¹H and ¹³C NMR data have been deposited and are publicly available, enabling unambiguous structural authentication against the common guaiazulene contaminant or mis‑identification [3].

quality control UV‑Vis spectroscopy natural product authentication

Linderazulene Application Scenarios


Marine Natural Product Cytotoxicity SAR

The direct, intra‑study comparison of linderazulene with its 11‑carbomethoxy and 11‑formyl analogues (P388 IC₅₀: 18.8, 2.7, and 15.6 µg/mL, respectively) establishes this compound as the essential baseline for structure–activity relationship campaigns targeting the azuleno‑furan scaffold [1]. Laboratories building focused libraries should procure the parent linderazulene together with its C‑11 functionalised derivatives to map the substitution‑dependent potency window.

Anti-Inflammatory Mechanism Deconvolution

Because linderazulene is inactive in the LPS‑stimulated RAW 264.7 NO assay (IC₅₀ > highest tested concentration) while co‑isolated labdane diterpenoids achieve IC₅₀ values of 4.0–8.8 µM, the compound serves as a pathway‑selective chemical probe [2]. Researchers investigating NF‑κB‑independent inflammatory cascades can use linderazulene to exclude iNOS‑mediated confounders, making it a preferred purchase for mechanism‑focused studies.

Environmentally Friendly Antifouling Paints

Field‑validated antifouling performance in soluble‑matrix paints after 45‑day immersion at Mar del Plata harbour demonstrates that linderazulene is a viable, non‑halogenated alternative to conventional metal‑based biocides [3]. Industrial paint formulators should select linderazulene over its unstable brominated congener (which could not be bioassayed) to ensure reproducible coating activity and regulatory compliance.

Mitochondrial Targeting Probe Development

Linderazulene and its 8,9‑dihydro derivative both exhibit moderate mitochondrial respiratory chain inhibition, defining a chemotype‑level activity that can be exploited for mitochondrial probe design [4]. Procurement of the fully conjugated parent compound provides the highest degree of structural rigidity and predictable spectroscopic behaviour, facilitating downstream SAR expansion via semi‑synthesis.

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